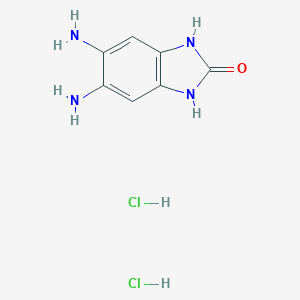

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride typically involves the reaction of 2-hydroxybenzimidazole with suitable amination reagents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives .

Aplicaciones Científicas De Investigación

Chemistry: Fluorometric Labeling Reagent

DHB is primarily used as a fluorometric labeling reagent . It reacts with aldehydes to form fluorescent imidazole derivatives, which are crucial for visualizing and quantifying biomolecules in various assays.

Advantages :

- High sensitivity and specificity in detecting target molecules.

- Ability to label proteins and carbohydrates effectively.

Limitations :

- Potential interference from other fluorescent compounds in complex biological samples.

Biological Applications

In biological research, DHB is employed in biochemical assays to study enzyme activities and protein interactions. Its ability to label biomolecules enhances the understanding of cellular processes.

Case Study :

A study demonstrated the use of DHB in tracking protein interactions within live cells, providing insights into cellular signaling pathways .

Medical Research

DHB is investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological macromolecules, which may lead to applications in drug development.

Anticancer Activity :

Research indicates that compounds related to benzimidazoles exhibit anticancer properties by inhibiting DNA topoisomerases, which are essential for cancer cell proliferation . DHB's role as an intermediate in synthesizing such compounds could be pivotal in developing new anticancer agents.

Industrial Applications

DHB is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its derivatives serve as intermediates in synthesizing various organic pigments that are heat-resistant and have excellent lightfastness .

Mecanismo De Acción

The mechanism of action of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxybenzimidazole: A precursor in the synthesis of 5,6-Diamino-2-hydroxybenzimidazole dihydrochloride.

5,6-Diamino-1,3-dihydrobenzimidazol-2-one: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its dual amino and hydroxyl functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in fluorometric labeling and biochemical assays .

Actividad Biológica

5,6-Diamino-2-hydroxybenzimidazole dihydrochloride (DAHBD) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological mechanisms, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

DAHBD has a molecular formula of C7H8N4O·2HCl and a molecular weight of 164.16 g/mol. Its structure features dual amino groups and a hydroxyl group, which confer unique reactivity and binding properties, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H8N4O·2HCl |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in water |

| pH (solution) | 3-5 |

DAHBD interacts with specific molecular targets, primarily through enzyme inhibition and modulation of protein-protein interactions. It can bind to active sites on enzymes, altering their functionality. This mechanism is crucial for its potential therapeutic applications, particularly in biochemical assays that study enzyme activities and protein interactions.

Antioxidant Properties

Studies have suggested that DAHBD exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular systems. The compound's ability to scavenge free radicals has been documented, enhancing its potential as a therapeutic agent in conditions characterized by oxidative damage.

Antimicrobial Effects

Preliminary research indicates that DAHBD may possess antimicrobial properties. While specific studies detailing these interactions remain limited, its structural features suggest it could interact with biological macromolecules such as proteins and nucleic acids, potentially leading to antimicrobial activity.

Enzyme Inhibition

DAHBD has been employed in various biochemical assays to investigate its effects on enzyme activities. It has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DAHBD, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Amino-2-hydroxybenzimidazole | Similar core structure | Lacks the second amino group |

| 2-Hydroxybenzimidazole | Core structure | Does not contain amino groups |

| 4-Amino-3-hydroxybenzoic acid | Related aromatic system | Contains a carboxylic acid group |

DAHBD's dual amino and hydroxyl functionalities enhance its reactivity compared to these similar compounds. Its application as a fluorometric labeling reagent further distinguishes it within this class of compounds .

Case Studies

- Enzyme Interaction Studies : Research conducted on DAHBD demonstrated significant inhibition of certain enzymes involved in metabolic pathways. For instance, DAHBD was shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, indicating its potential use in cancer therapeutics .

- Antioxidant Activity Assessment : A study evaluating the antioxidant capacity of DAHBD reported an IC50 value indicating effective scavenging of reactive oxygen species (ROS). This suggests its potential utility in preventing cellular damage associated with oxidative stress-related diseases .

- Antimicrobial Testing : Preliminary tests have indicated that DAHBD exhibits activity against specific bacterial strains, although further studies are needed to elucidate the full extent of its antimicrobial properties and mechanisms .

Propiedades

IUPAC Name |

5,6-diamino-1,3-dihydrobenzimidazol-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.2ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;;/h1-2H,8-9H2,(H2,10,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKDIIREFHOETA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.